

# Spectroscopic Profile of 2-Fluoropropionic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoropropionic acid

Cat. No.: B127133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoropropionic acid** (CAS 6087-13-4). Due to the limited availability of experimentally-derived public spectra, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

## Introduction

**2-Fluoropropionic acid** is a halogenated carboxylic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in complex matrices. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Fluoropropionic acid**, alongside detailed experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoropropionic acid**. These values are calculated based on established empirical rules, spectral databases of similar structures, and computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1.  $^1\text{H}$  NMR (Proton NMR)

Predicted data in  $\text{CDCl}_3$  at 400 MHz.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~11.5	Singlet (broad)	-	-COOH
~4.9	Doublet of Quartets	~48 ( $^2\text{JH-F}$ ), ~7 ( $^3\text{JH-H}$ )	-CH(F)-
~1.6	Doublet of Doublets	~24 ( $^3\text{JH-F}$ ), ~7 ( $^3\text{JH-H}$ )	-CH <sub>3</sub>

2.1.2.  $^{13}\text{C}$  NMR (Carbon-13 NMR)

Predicted data in  $\text{CDCl}_3$  at 100 MHz.

Chemical Shift ( $\delta$ ) (ppm)	C-F Coupling (J) (Hz)	Assignment
~175	~20 ( $^2\text{JC-F}$ )	-COOH
~88	~180 ( $^1\text{JC-F}$ )	-CH(F)-
~18	~25 ( $^2\text{JC-F}$ )	-CH <sub>3</sub>

2.1.3.  $^{19}\text{F}$  NMR (Fluorine-19 NMR)

A  $^{19}\text{F}$  NMR spectrum for **2-Fluoropropionic acid** is publicly available.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
-185 to -195	Doublet of Quartets	~48 ( $^2\text{JF-H}$ ), ~24 ( $^3\text{JF-H}$ )

## Infrared (IR) Spectroscopy

Predicted major vibrational frequencies for a neat liquid film.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (Carboxylic acid)
~1450	Medium	C-H bend (aliphatic)
~1220	Strong	C-O stretch (Carboxylic acid)
~1050	Strong	C-F stretch
~930	Broad, Medium	O-H bend (out-of-plane, dimer)

## Mass Spectrometry (MS)

Predicted major fragments for Electron Ionization (EI) Mass Spectrometry.

m/z	Proposed Fragment
92	[M] <sup>+</sup> (Molecular Ion)
73	[M - F] <sup>+</sup>
47	[M - COOH] <sup>+</sup>
45	[COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **2-Fluoropropionic acid**. Instrument parameters should be optimized for the specific instrument and sample concentration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Sample Preparation

- Dissolve approximately 10-20 mg of **2-Fluoropropionic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or acetone- $\text{d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

### 3.1.2. Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-16 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024-4096 (due to lower sensitivity).
  - Relaxation Delay: 2-5 seconds.
- $^{19}\text{F}$  NMR:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: Appropriate range for fluorine (~ -50 to -250 ppm).
  - Number of Scans: 128-512.

- Relaxation Delay: 1-2 seconds.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat **2-Fluoropropionic acid** directly onto the center of the ATR crystal.

### 3.2.2. Data Acquisition

- Instrument: FT-IR Spectrometer with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample spectrum.

## Mass Spectrometry (MS)

### 3.3.1. Sample Preparation

- Prepare a dilute solution of **2-Fluoropropionic acid** (~0.1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

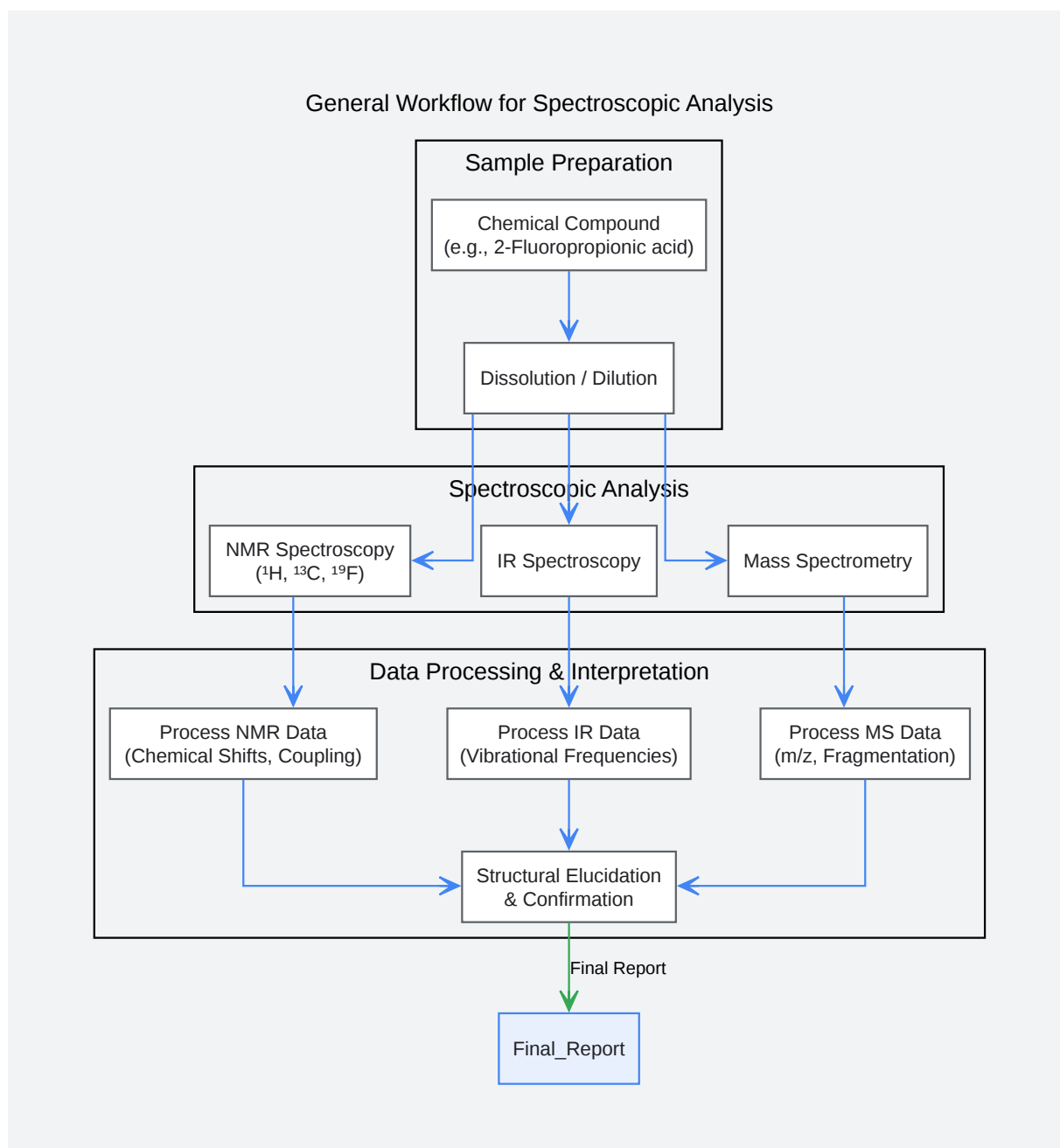
### 3.3.2. Data Acquisition (Electron Ionization - EI)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range:  $m/z$  30-200.
- Inlet System: Direct infusion or GC introduction.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation and analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropropionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127133#spectroscopic-data-for-2-fluoropropionic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b127133#spectroscopic-data-for-2-fluoropropionic-acid-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)